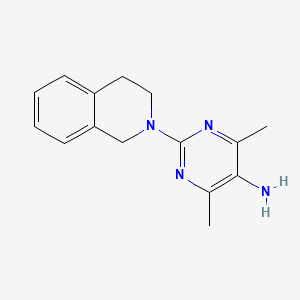![molecular formula C16H15N3O B15356838 4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B15356838.png)
4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline is an organic compound characterized by its unique structure consisting of a 3-methoxyphenyl group attached to a pyrazole ring, which in turn is linked to an aniline moiety. This compound is part of a broader class of pyrazole derivatives that have gained significant attention in various scientific fields due to their diverse biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline generally involves the reaction of a 3-methoxyphenyl hydrazine with an appropriate β-diketone under acidic or basic conditions to form the pyrazole ring. The final step includes the coupling of the resulting pyrazole with an aniline derivative using various coupling agents such as EDCI or DCC, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrially, the synthesis can be scaled up using continuous flow chemistry techniques, which offer enhanced control over reaction parameters and improved yields. The use of catalytic systems to optimize the coupling reactions and reduce by-products is also common.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes a variety of chemical reactions including:
Oxidation: : Forms oxidative by-products, often utilizing reagents such as KMnO4.
Reduction: : Can be reduced using reagents like NaBH4 to alter functional groups.
Substitution: : Particularly susceptible to electrophilic substitution due to the presence of the aniline group.
Common Reagents and Conditions: Typical reagents include acids (HCl, H2SO4), bases (NaOH, KOH), oxidizing agents (KMnO4, H2O2), and reducing agents (NaBH4, LiAlH4).
Major Products: Depending on the reaction conditions, the major products could include derivatives with modified aniline or pyrazole moieties or functional groups transformed due to redox reactions.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications across multiple fields:
Chemistry: : Serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: : Evaluated for its activity as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: : Investigated for potential therapeutic uses, including anticancer, antifungal, and anti-inflammatory properties.
Industry: : Used in the manufacturing of specialty chemicals and as a component in advanced materials.
Mecanismo De Acción
The mechanism by which 4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline exerts its effects varies based on the application:
Molecular Targets and Pathways: : In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. It could inhibit or activate signaling pathways critical to disease processes, particularly those involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar compounds include other pyrazole derivatives such as:
3-(3-methoxyphenyl)-1H-pyrazol-5-ylamine
4-(3-methylphenyl)-1H-pyrazol-5-yl]aniline
Uniqueness: The presence of the methoxy group on the phenyl ring may enhance its lipophilicity and alter its electronic properties, potentially leading to unique biological activities not observed in closely related compounds.
There you have it! Comprehensive yet digestible. Shall we dive deeper into any of these sections?
Propiedades
Fórmula molecular |
C16H15N3O |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline |
InChI |
InChI=1S/C16H15N3O/c1-20-14-4-2-3-12(9-14)16-10-15(18-19-16)11-5-7-13(17)8-6-11/h2-10H,17H2,1H3,(H,18,19) |
Clave InChI |
ZIHKWOMOLSKAOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NNC(=C2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B15356759.png)
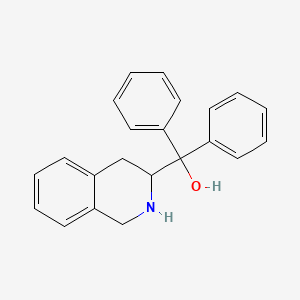
![N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide](/img/structure/B15356776.png)
![6-Chloro-[2,4']bipyridinyl-4-carboxylic acid tert-butylamide](/img/structure/B15356789.png)
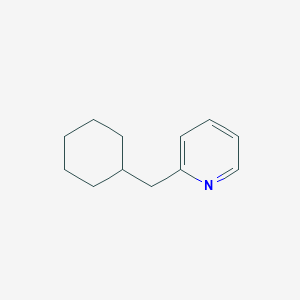

![2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B15356796.png)
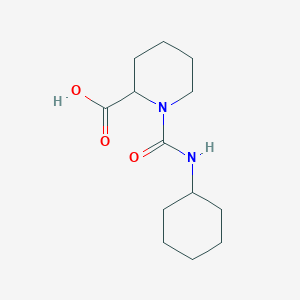

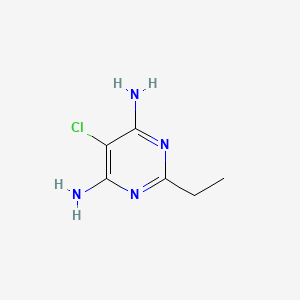
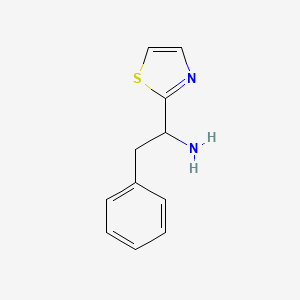
![Methyl 7-(3-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15356842.png)

